N-(3-methoxypropyl)-2-{3-[(E)-(2-oxo-1-phenyl-1,2-dihydro-3H-indol-3-ylidene)methyl]-1H-indol-1-yl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-methoxypropyl)-2-{3-[(E)-(2-oxo-1-phenyl-1,2-dihydro-3H-indol-3-ylidene)methyl]-1H-indol-1-yl}acetamide is a complex organic compound with a unique structure that includes indole and acetamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxypropyl)-2-{3-[(E)-(2-oxo-1-phenyl-1,2-dihydro-3H-indol-3-ylidene)methyl]-1H-indol-1-yl}acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the indole core, the introduction of the methoxypropyl group, and the final acetamide formation. Common reagents used in these reactions include indole derivatives, acylating agents, and methoxypropyl halides. Reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as acids or bases to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxypropyl)-2-{3-[(E)-(2-oxo-1-phenyl-1,2-dihydro-3H-indol-3-ylidene)methyl]-1H-indol-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methoxypropyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
N-(3-methoxypropyl)-2-{3-[(E)-(2-oxo-1-phenyl-1,2-dihydro-3H-indol-3-ylidene)methyl]-1H-indol-1-yl}acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-methoxypropyl)-2-{3-[(E)-(2-oxo-1-phenyl-1,2-dihydro-3H-indol-3-ylidene)methyl]-1H-indol-1-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-(3-methoxypropyl)-2-{3-[(E)-(2-oxo-1-phenyl-1,2-dihydro-3H-indol-3-ylidene)methyl]-1H-indol-1-yl}acetamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C29H27N3O3 |
---|---|
Molecular Weight |
465.5 g/mol |
IUPAC Name |
N-(3-methoxypropyl)-2-[3-[(E)-(2-oxo-1-phenylindol-3-ylidene)methyl]indol-1-yl]acetamide |
InChI |
InChI=1S/C29H27N3O3/c1-35-17-9-16-30-28(33)20-31-19-21(23-12-5-7-14-26(23)31)18-25-24-13-6-8-15-27(24)32(29(25)34)22-10-3-2-4-11-22/h2-8,10-15,18-19H,9,16-17,20H2,1H3,(H,30,33)/b25-18+ |
InChI Key |
JJOSOBHZYXNWOB-XIEYBQDHSA-N |
Isomeric SMILES |
COCCCNC(=O)CN1C=C(C2=CC=CC=C21)/C=C/3\C4=CC=CC=C4N(C3=O)C5=CC=CC=C5 |
Canonical SMILES |
COCCCNC(=O)CN1C=C(C2=CC=CC=C21)C=C3C4=CC=CC=C4N(C3=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.